molecular formula C16H19N5O2S B12582516 Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12582516
M. Wt: 345.4 g/mol
InChI Key: DHYNPRYISFEUMR-UHFFFAOYSA-N
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Description

The compound Acetamide, N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (CAS: 603947-50-8, molecular weight: 331.39 g/mol) features a triazinoindole core substituted with a methoxy group at position 8 and a thioether-linked acetamide moiety with an N-butyl chain . Its structural uniqueness lies in the combination of a heterocyclic triazinoindole system and a flexible alkyl chain, which may influence its pharmacokinetic properties and target binding.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-butyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N5O2S/c1-3-4-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21)

InChI Key

DHYNPRYISFEUMR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole or triazino moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Preliminary studies have shown that Acetamide, N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibits various biological activities. These include:

  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related triazine derivatives have been tested against the National Cancer Institute's 60 cell line panel, showing promising results in inhibiting cancer cell proliferation .
  • Antiviral Properties : The compound's structural characteristics suggest potential antiviral applications. Research into N-heterocycles has shown efficacy against viral targets by inhibiting specific enzymes involved in viral replication .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of triazine derivatives similar to Acetamide:

  • Cytotoxicity Studies : Research has shown that certain triazine derivatives exhibit high cytotoxicity against cancer cell lines such as MCF7 and SF-268. For example, one study reported IC50 values indicating potent antiproliferative effects against these lines .
  • Mechanism of Action : Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their effects. Understanding these pathways is crucial for developing effective therapeutic agents.
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics that could enhance their therapeutic efficacy in clinical settings .

Mechanism of Action

The mechanism of action of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazinoindole-Based Acetamides

The following table summarizes key structural analogs, highlighting substituent variations and synthetic yields:

Compound Name Substituents (Triazinoindole) N-Alkyl Chain Yield (%) Molecular Weight (g/mol) Source
Target Compound (CAS 603947-50-8) 8-methoxy N-butyl - 331.39
N-(4-Chlorophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]acetamide (7) 5-methyl 4-chlorophenyl 31 367.83
N-(4-Fluorophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]acetamide (15) 5-methyl 4-fluorophenyl 32 367.40
2-[(5-Benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide 5-benzyl branched alkyl - 447.59
Acetamide, N-(1,1-dimethylethyl)-2-[(5,8-dimethyl-triazino[5,6-b]indol-3-yl)thio]- 5,8-dimethyl tert-butyl - 343.45

Key Observations :

  • Substituent Diversity: The triazinoindole core is modified with groups like methyl (), benzyl (), and dimethyl (), which alter steric and electronic properties. The target compound’s 8-methoxy group may enhance solubility compared to hydrophobic substituents like benzyl.
  • N-Alkyl Chain : The N-butyl chain in the target compound contrasts with aryl (e.g., chlorophenyl in ) or branched alkyl groups (e.g., tert-butyl in ). Longer chains (e.g., butyl) may improve membrane permeability but could reduce aqueous solubility.
Molecular Weight and Lipinski’s Rule
  • All analogs comply with Lipinski’s Rule of Five (molecular weight <500, ≤5 H-bond donors, ≤10 H-bond acceptors). For example: Target compound: MW 331.39, H-bond donors/acceptors: ~2/4. Compound 15 (fluorophenyl): MW 367.40, H-bond donors/acceptors: ~2/7 .

Biological Activity

Acetamide, N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that has garnered attention for its potential biological activities. The structural characteristics of this compound suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of Acetamide, N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is C15H17N5O2SC_{15}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 331.39 g/mol. The compound features an acetamide group linked to a thioether moiety associated with a triazinoindole structure. This unique arrangement may contribute to its biological efficacy.

Biological Activities

Preliminary studies have indicated several biological activities associated with Acetamide, N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-:

  • Antitumor Activity :
    • Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiazole and triazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties :
    • The compound's thioether linkage may enhance its interaction with microbial targets, suggesting potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Activity :
    • Some derivatives of triazinoindoles have shown anticonvulsant properties in animal models. This activity is often linked to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of Acetamide derivatives. Key factors influencing activity include:

  • Substituents on the Indole Ring : Variations in substituents can significantly affect the binding affinity to biological targets.
  • Thioether Linkage : The presence of sulfur in the structure may enhance lipophilicity and membrane permeability .
Compound NameMolecular FormulaUnique Features
Acetamide, N-butyl-2-[8-methoxy-triazino-indole]C15H17N5O2SMethoxy group enhances biological activity
Acetamide, N-cyclopropyl-[8-methoxy-triazino-indole]C15H15N5O2SCyclopropyl substituent alters pharmacokinetics
Acetamide, 2-[8-fluoro-triazino-indole]C16H19FN5OSFluoro substituent provides different interaction profile

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Studies :
    • A study demonstrated that certain triazinoindole derivatives exhibited IC50 values below 10 µM against various cancer cell lines (e.g., HCT116 colon carcinoma), indicating potent antitumor activity .
  • Antimicrobial Testing :
    • In vitro assays revealed that derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature .

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